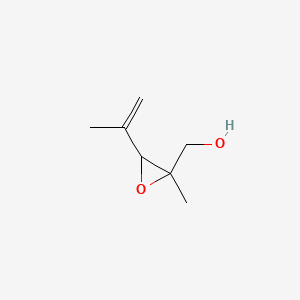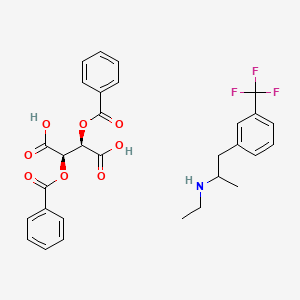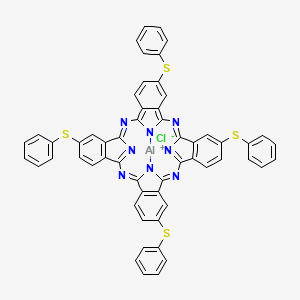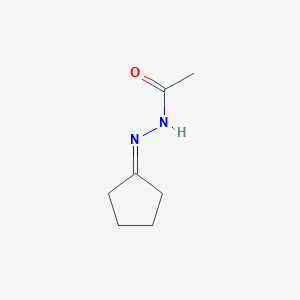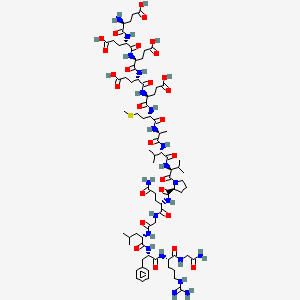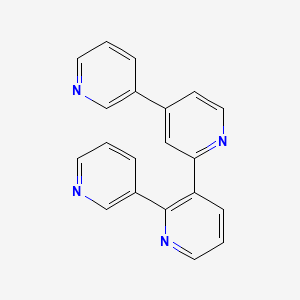
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and biological activities. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carboxaldehyde with other pyridine derivatives in the presence of catalysts such as manganese chloride and ammonium diethyldithiophosphate . This reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts . The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like toluene or ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions could produce partially or fully reduced pyridine derivatives.
科学研究应用
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties can be exploited in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism by which 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine exerts its effects is largely dependent on its ability to interact with various molecular targets. These interactions often involve the nitrogen atoms in the pyridine rings, which can form coordination bonds with metal ions or hydrogen bonds with other molecules . This can influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine apart from these similar compounds is its unique arrangement of multiple pyridine rings. This structure can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C20H14N4 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-4-16(13-21-8-1)15-7-11-23-19(12-15)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H |
InChI 键 |
DHZFTYARTIPUSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=C(N=CC=C3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
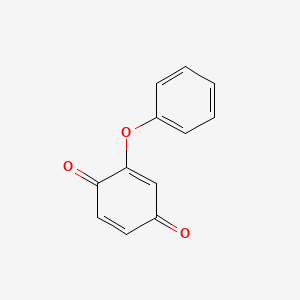
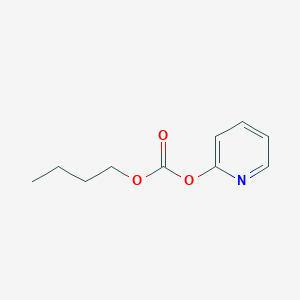
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
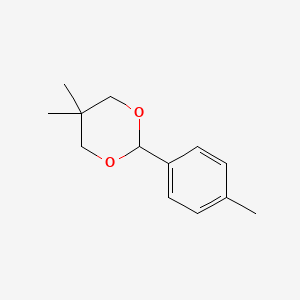
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
